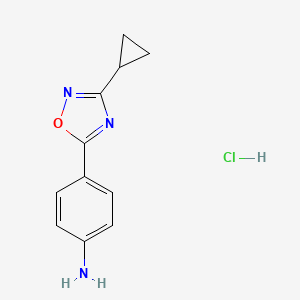

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Propriétés

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7;/h3-7H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBNVDBFJIAOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=C(C=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.

Substitution: Substitution reactions can occur at the aniline group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aldehydes, and acyl reagents such as anhydrides . Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and aniline derivatives, which can have different functional groups attached to the core structure.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has been studied for its ability to inhibit cancer cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |

| HT29 (human colon cancer) | < 2.0 |

These findings suggest that the compound could be a promising candidate for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Such properties make it a potential candidate for further development in treating infections caused by resistant bacterial strains.

Materials Science Applications

The unique properties of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride extend to materials science. Its ability to form strong hydrogen bonds allows it to be integrated into polymer matrices or coatings that require enhanced thermal and mechanical stability.

Synthesis Techniques

The synthesis of this compound typically involves a one-pot reaction technique that can be optimized for yield and purity. The general method includes:

- Starting Materials : Cyclopropylamine and appropriate oxadiazole precursors.

- Reagents : Use of potassium permanganate for oxidation or lithium aluminum hydride for reduction.

- Reaction Conditions : Controlled temperature and pH adjustments to facilitate the formation of the desired product.

Agricultural Applications

In agriculture, derivatives of oxadiazoles are being explored for their potential as pesticides or herbicides. The compound's structure suggests it may interact with specific biological pathways in pests or weeds.

Case Studies in Agriculture

- Nematicidal Activity : A study evaluated the effect of oxadiazole derivatives on nematodes, revealing significant inhibition of succinate dehydrogenase activity.

- Herbicidal Properties : Research has indicated that similar compounds can disrupt photosynthesis in target plants, leading to effective weed control strategies.

Mécanisme D'action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride

- 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the aniline group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, based on recent research findings and case studies.

- Chemical Formula : C11H11N3O

- Molecular Weight : 201.22454 g/mol

- CAS Number : 2445784-05-2

Biological Activity Overview

The biological activity of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride primarily revolves around its antimicrobial and cytotoxic properties. The oxadiazole moiety is known for its diverse biological activities, which include antibacterial, antifungal, and anticancer effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. In particular:

- Mechanism of Action : The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell functions, potentially by interfering with gene transcription related to biofilm formation .

- Case Study Findings : A study highlighted that similar oxadiazole compounds demonstrated strong bactericidal effects against Staphylococcus spp. and other Gram-positive bacteria without cytotoxicity to normal cell lines .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of any new compound. For 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride:

- Cell Lines Tested : L929 (mouse fibroblast), A549 (lung cancer), and HepG2 (liver cancer) cells.

- Results :

Table 1: Summary of Biological Activities

Comparative Analysis with Related Compounds

A comparative analysis with other oxadiazole derivatives reveals that:

- Higher Potency : Some derivatives exhibited greater potency against specific cancer cell lines than traditional chemotherapeutics like doxorubicin .

- Structure Activity Relationship (SAR) : Variations in the substituents on the oxadiazole ring significantly impact biological activity, suggesting that further modifications could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.